VIP(6-28)(human, rat, porcine, bovine)

Beschreibung

Eigenschaften

IUPAC Name |

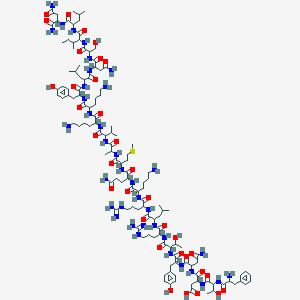

4-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C126H207N37O34S/c1-15-66(10)99(122(195)157-86(53-64(6)7)113(186)150-83(102(135)175)57-94(132)170)161-120(193)92(61-164)159-117(190)90(59-96(134)172)155-114(187)85(52-63(4)5)152-115(188)87(55-71-34-38-73(167)39-35-71)153-109(182)77(30-20-23-46-128)144-107(180)78(31-21-24-47-129)148-121(194)98(65(8)9)160-103(176)67(11)142-105(178)82(44-50-198-14)147-111(184)81(42-43-93(131)169)146-106(179)76(29-19-22-45-127)143-108(181)79(32-25-48-140-125(136)137)145-112(185)84(51-62(2)3)151-110(183)80(33-26-49-141-126(138)139)149-123(196)101(69(13)166)163-119(192)88(56-72-36-40-74(168)41-37-72)154-116(189)89(58-95(133)171)156-118(191)91(60-97(173)174)158-124(197)100(68(12)165)162-104(177)75(130)54-70-27-17-16-18-28-70/h16-18,27-28,34-41,62-69,75-92,98-101,164-168H,15,19-26,29-33,42-61,127-130H2,1-14H3,(H2,131,169)(H2,132,170)(H2,133,171)(H2,134,172)(H2,135,175)(H,142,178)(H,143,181)(H,144,180)(H,145,185)(H,146,179)(H,147,184)(H,148,194)(H,149,196)(H,150,186)(H,151,183)(H,152,188)(H,153,182)(H,154,189)(H,155,187)(H,156,191)(H,157,195)(H,158,197)(H,159,190)(H,160,176)(H,161,193)(H,162,177)(H,163,192)(H,173,174)(H4,136,137,140)(H4,138,139,141) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEZAVADHLXCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H207N37O34S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583194 | |

| Record name | Phenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonylarginylleucylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylisoleucylleucylaspartamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2816.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69698-54-0 | |

| Record name | Phenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonylarginylleucylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylisoleucylleucylaspartamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VIP(6-28) in Rat Neurons

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the molecular and physiological mechanisms underlying the action of VIP(6-28), a critical antagonist of the Vasoactive Intestinal Peptide (VIP) system, specifically within rat neurons. It synthesizes key findings on its receptor interactions, signal transduction pathways, and downstream physiological effects, supported by quantitative data and detailed experimental methodologies.

Introduction: Vasoactive Intestinal Peptide (VIP) and its Receptors

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide distribution in the central and peripheral nervous systems.[1] It functions as a neurotransmitter, neuromodulator, and neurotrophic factor, implicated in a vast array of physiological processes.[1][2][3] The biological effects of VIP are mediated through its interaction with a class of G-protein coupled receptors (GPCRs).[1]

There are three primary receptors for VIP and its structurally related peptide, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP):

-

VPAC1 Receptor (VPAC1R): Binds VIP and PACAP with similarly high affinity.[1][4] It is widely distributed in the central nervous system, including the cerebral cortex and hippocampus.[5]

-

VPAC2 Receptor (VPAC2R): Also binds VIP and PACAP with comparable high affinity.[1][4] In female rodents, GnRH neurons have been shown to express the VPAC2 receptor.[6]

-

PAC1 Receptor (PAC1R): Shows a much higher affinity for PACAP than for VIP, which it binds with low affinity.[1][3][4]

These receptors are predominantly coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

VIP(6-28): A Competitive Antagonist of VIP Receptors

VIP(6-28) is a peptide fragment of VIP that lacks the first five N-terminal amino acids. It functions as an effective, though generally non-specific, antagonist of VIP receptors, particularly the VPAC1 and VPAC2 subtypes.[1][7] Its primary mechanism of action is to competitively block the binding of endogenous VIP to its receptors, thereby inhibiting the downstream signaling cascade.

Core Mechanism of Action: Inhibition of the cAMP Pathway

The most well-documented mechanism of action for VIP(6-28) in rat neurons is the inhibition of VIP-stimulated cAMP production.[8][9] Studies on adult rat superior cervical sympathetic ganglion (SCG) neurons have demonstrated that VIP(6-28) effectively reduces the increase in cAMP levels induced by exogenous VIP in a dose-dependent manner.[9] Importantly, VIP(6-28) alone does not alter basal cAMP levels, indicating it is a pure antagonist without inverse agonist activity.[8][9] This antagonism is specific to the VIP signaling pathway; VIP(6-28) does not significantly affect cAMP elevation stimulated by other agents like forskolin (a direct adenylyl cyclase activator) or isoproterenol (a β-adrenergic agonist).[8][9]

This inhibition of the cAMP pathway prevents the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of downstream targets, including transcription factors like the cAMP Response Element-Binding protein (CREB).

References

- 1. ane.pl [ane.pl]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | VIP Modulation of Hippocampal Synaptic Plasticity: A Role for VIP Receptors as Therapeutic Targets in Cognitive Decline and Mesial Temporal Lobe Epilepsy [frontiersin.org]

- 4. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]

- 5. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Role of VIP(6-28) in cAMP Modulation Experiments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vasoactive Intestinal Peptide (6-28), hereafter referred to as VIP(6-28), a critical tool in the study of cyclic adenosine monophosphate (cAMP) signaling pathways. VIP(6-28) is a truncated analog of the Vasoactive Intestinal Peptide (VIP) and functions as a potent and specific competitive antagonist of VIP receptors, thereby inhibiting VIP-mediated intracellular cAMP accumulation. This guide will detail its mechanism of action, provide quantitative data on its efficacy, outline experimental protocols for its use, and visualize the relevant biological and experimental workflows.

Mechanism of Action

Vasoactive Intestinal Peptide is a neuropeptide that exerts a wide range of biological effects by binding to two high-affinity G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[1][2] Upon binding of VIP, these receptors activate the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[2][3] The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[2][3]

VIP(6-28) is a specific competitive inhibitor of VIP receptors.[1] By binding to VPAC1 and VPAC2 receptors, VIP(6-28) prevents the binding of the endogenous agonist, VIP, and consequently blocks the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels.[4][5][6] It is important to note that VIP(6-28) itself does not typically alter basal cAMP levels.[5][7]

Quantitative Data: Inhibitory Effects of VIP(6-28) on VIP-Induced cAMP Accumulation

The efficacy of VIP(6-28) as a VIP receptor antagonist has been quantified in various experimental systems. The following table summarizes the reported inhibitory concentrations of VIP(6-28) on VIP-stimulated cAMP production.

| Cell/Tissue Type | VIP Concentration | VIP(6-28) Concentration | Percent Inhibition of VIP-induced cAMP Increase | Reference |

| Adult Rat Superior Cervical Ganglion (SCG) Cultures | 10 µM | 10 µM | 52% | [5][7] |

| Adult Rat Superior Cervical Ganglion (SCG) Cultures | 10 µM | 30 µM | 64% | [5][7][8] |

| Adult Rat Superior Cervical Ganglion (SCG) Cultures | 10 µM | 100 µM | 81% | [5][7] |

| Human Odontoblast Cell Line | 1 nM | 10 nM | 33.6% | [9] |

| Human Odontoblast Cell Line | 1 nM | 100 nM | 44.2% | [9] |

Experimental Protocols

The following is a generalized protocol for investigating the inhibitory effect of VIP(6-28) on VIP-induced cAMP accumulation in cell culture. This protocol is based on methodologies reported in the literature and should be adapted for specific cell types and experimental conditions.[5][7][8]

Materials:

-

Cell line of interest expressing VIP receptors

-

Appropriate cell culture medium (e.g., F-12 defined medium)

-

Vasoactive Intestinal Peptide (VIP)

-

VIP(6-28)

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based)

-

Lysis buffer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Plate cells at a suitable density in multi-well plates and culture until they reach the desired confluence.

-

Pre-incubation with Phosphodiesterase Inhibitor:

-

Antagonist Treatment (VIP(6-28)):

-

Agonist Stimulation (VIP):

-

Add various concentrations of VIP to the wells, both with and without the VIP(6-28) pre-treatment. Include control wells with no VIP or VIP(6-28) to measure basal cAMP levels.

-

Incubate for a specific stimulation period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium.

-

Wash the cells with cold PBS.

-

Add the appropriate lysis buffer provided with the cAMP assay kit to each well.

-

Incubate on ice for the recommended time to ensure complete cell lysis.

-

-

cAMP Measurement:

-

Collect the cell lysates.

-

Perform the cAMP assay according to the manufacturer's instructions. This may involve a competitive ELISA, a fluorescence-based assay, or other detection methods.

-

-

Data Analysis:

-

Quantify the cAMP concentration in each sample.

-

Normalize the data as required (e.g., to protein concentration).

-

Plot dose-response curves for VIP in the presence and absence of VIP(6-28) to determine the extent of inhibition.

-

Visualizations

Signaling Pathway of VIP and Inhibition by VIP(6-28)

Caption: VIP signaling pathway and its inhibition by VIP(6-28).

Experimental Workflow for cAMP Modulation Assay

Caption: General workflow for a cAMP modulation experiment using VIP(6-28).

References

- 1. VIP (6-28) | CRB1000506 | Biosynth [biosynth.com]

- 2. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]

- 3. A NOVEL VIP SIGNALING PATHWAY IN T CELLS cAMP→ Protein Tyrosine Phosphatase (SHP-2?)→JAK2/STAT4→Th1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. VIP (6-28) (human, rat, porcine, bovine) (1905) by Tocris, Part of Bio-Techne [bio-techne.com]

- 7. glpbio.com [glpbio.com]

- 8. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury | Journal of Neuroscience [jneurosci.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Properties of Human and Porcine VIP(6-28)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide, plays a crucial role in a multitude of physiological processes. Its C-terminal fragment, VIP(6-28), is of significant interest for its biological activity. This technical guide provides a comprehensive analysis of the structural characteristics of human and porcine VIP(6-28). A key finding of this report is the complete conservation of the primary amino acid sequence between the human and porcine orthologs, suggesting an identical three-dimensional structure. This document details the known structural features of VIP, derived primarily from nuclear magnetic resonance (NMR) studies of the human peptide, and provides detailed methodologies for the key experimental techniques used in its structural elucidation. Furthermore, this guide illustrates the signaling pathways activated by VIP, offering a complete picture for researchers in the field.

Primary Structure: A Tale of Conservation

The Vasoactive Intestinal Peptide (VIP) is remarkably conserved across many mammalian species. Our investigation confirms that the amino acid sequence of the full-length VIP, and consequently the VIP(6-28) fragment, is identical between humans (Homo sapiens) and pigs (Sus scrofa). This absolute conservation at the primary structure level is a strong indicator of a conserved three-dimensional structure and, by extension, a conserved function.

The amino acid sequence for both human and porcine VIP(6-28) is presented in Table 1.

Table 1: Amino Acid Sequence of Human and Porcine VIP(6-28)

| Residue Number | Three-Letter Code | One-Letter Code |

| 6 | Phe | F |

| 7 | Thr | T |

| 8 | Asp | D |

| 9 | Asn | N |

| 10 | Tyr | Y |

| 11 | Thr | T |

| 12 | Arg | R |

| 13 | Leu | L |

| 14 | Arg | R |

| 15 | Lys | K |

| 16 | Gln | Q |

| 17 | Met | M |

| 18 | Ala | A |

| 19 | Val | V |

| 20 | Lys | K |

| 21 | Lys | K |

| 22 | Tyr | Y |

| 23 | Leu | L |

| 24 | Asn | N |

| 25 | Ser | S |

| 26 | Ile | I |

| 27 | Leu | L |

| 28 | Asn-NH2 | N-NH2 |

The C-terminus is amidated.

Secondary and Tertiary Structure: Insights from NMR

To date, no studies have reported a direct comparison of the three-dimensional structures of human and porcine VIP(6-28). However, the identical primary sequence allows for the extrapolation of structural data from human VIP to its porcine counterpart. The solution structure of the full-length human VIP has been investigated by two-dimensional proton nuclear magnetic resonance (2D ¹H-NMR) spectroscopy.

A key study by Theriault and colleagues (1991) determined the structure of VIP in a 40% 2,2,2-trifluoroethanol (TFE) in water solution. TFE is a solvent known to promote the formation of secondary structures, particularly helices, that may be transiently populated in aqueous solution or adopted upon receptor binding. The study revealed that VIP adopts a conformation consisting of two helical stretches, encompassing residues 7-15 and 19-27, which are connected by a more flexible region around residues 16-18.[1] This suggests that the VIP(6-28) fragment largely maintains a helical conformation.

Table 2: Summary of Structural Features of Human VIP

| Structural Feature | Residue Range | Method of Determination | Reference |

| α-Helix | 7-15 | 2D ¹H-NMR | Theriault et al., 1991[1] |

| Flexible Region | 16-18 | 2D ¹H-NMR | Theriault et al., 1991[1] |

| α-Helix | 19-27 | 2D ¹H-NMR | Theriault et al., 1991[1] |

Experimental Protocols

This section provides an overview of the methodologies typically employed for the structural determination of peptides like VIP(6-28).

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution.

Sample Preparation:

-

Peptide Synthesis: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Sample Dissolution: A lyophilized sample of the peptide is dissolved in a suitable solvent system. For VIP, a solution of 40% 2,2,2-trifluoroethanol (TFE) in 60% H₂O/D₂O (9:1 v/v) has been used to induce and stabilize helical structures.[1]

-

Concentration: The peptide concentration is typically in the millimolar range (1-5 mM).

-

Internal Standard: A chemical shift reference, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added.

Data Acquisition:

-

Spectrometer: Data are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

2D NMR Experiments: A series of two-dimensional NMR experiments are performed to assign the proton resonances and obtain structural restraints. These include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within amino acid spin systems.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

-

Structure Calculation:

-

Resonance Assignment: The collected spectra are processed, and the proton resonances are assigned to specific amino acids in the peptide sequence.

-

NOE Restraint Generation: NOESY cross-peaks are integrated, and the volumes are converted into upper distance limits.

-

Structure Calculation: The distance restraints, along with any dihedral angle restraints derived from coupling constants, are used in molecular dynamics and/or simulated annealing algorithms to calculate a family of structures consistent with the NMR data.

-

Structure Validation: The resulting structures are evaluated for their agreement with the experimental data and for their stereochemical quality.

CD spectroscopy is used to assess the secondary structure content of a peptide.

Methodology:

-

Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) at a concentration typically between 0.1 and 1 mg/mL.

-

Instrumentation: CD spectra are recorded on a spectropolarimeter.

-

Data Collection: Spectra are typically recorded in the far-UV region (190-250 nm).

-

Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm.

VIP Signaling Pathways

VIP exerts its biological effects by binding to two main G protein-coupled receptors (GPCRs): VPAC1 and VPAC2. The binding of VIP to these receptors initiates intracellular signaling cascades.

The primary signaling pathway involves the activation of adenylyl cyclase through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the CREB transcription factor, to elicit a cellular response. Additionally, VIP receptors can couple to the Gq alpha subunit, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium release and Protein Kinase C (PKC) activation.

Conclusion

The complete amino acid sequence identity of VIP(6-28) between humans and pigs underscores its evolutionary importance and implies a conserved three-dimensional structure. The available structural data, primarily from NMR studies of human VIP, indicate a predominantly helical conformation for this fragment. This high degree of conservation has significant implications for research and drug development, as it suggests that porcine-derived VIP can be a relevant model for studying human physiological and pathological processes. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for scientists working to further unravel the multifaceted roles of VIP and its fragments.

References

An In-depth Technical Guide to the Interaction of VIP(6-28) with G-protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the Vasoactive Intestinal Peptide fragment, VIP(6-28), and its primary targets, the G-protein coupled receptors (GPCRs) of the VIP receptor family (VPAC1, VPAC2) and the PACAP receptor (PAC1). VIP(6-28) is a truncated form of the endogenous neuropeptide VIP and is widely recognized as a competitive antagonist of VIP receptors, primarily targeting the VPAC1 receptor. This guide delves into the molecular interactions, signaling pathways, and functional consequences of this antagonism. Detailed experimental protocols for studying these interactions are provided, along with a summary of available quantitative data. Furthermore, this guide utilizes Graphviz diagrams to visually represent key signaling pathways and experimental workflows, offering a clear and concise resource for researchers in pharmacology, cell biology, and drug development.

Introduction to VIP(6-28) and its Receptor Targets

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide array of physiological processes, including vasodilation, smooth muscle relaxation, and modulation of immune responses. Its effects are mediated through its interaction with three class B GPCRs: the VPAC1 receptor, the VPAC2 receptor, and the PACAP receptor type 1 (PAC1). VIP(6-28) is a C-terminal fragment of VIP, lacking the first five N-terminal amino acids. This structural modification transforms the peptide from an agonist to a competitive antagonist, particularly at the VPAC1 receptor.[1][2][3][4]

The antagonistic properties of VIP(6-28) make it a valuable tool for elucidating the physiological roles of VIP and for investigating the therapeutic potential of blocking VIP signaling in various pathological conditions.

Molecular Interaction of VIP(6-28) with VPAC1 Receptor

The binding of VIP and its analogs to the VPAC1 receptor is a two-step process, often referred to as the "two-domain" or "ligand-capture" model. The C-terminal region of the ligand, including the sequence present in VIP(6-28), initially interacts with the large N-terminal ectodomain (N-ted) of the receptor. This initial binding event is followed by the interaction of the N-terminal region of the full-length VIP with the transmembrane domain and extracellular loops of the receptor, leading to receptor activation.

As VIP(6-28) lacks the N-terminal portion required for receptor activation, it can bind to the N-ted but fails to induce the conformational change necessary for G-protein coupling and subsequent downstream signaling. This competitive binding at the N-ted effectively blocks the binding of the endogenous agonist, VIP, thereby antagonizing its effects.

Signaling Pathways Modulated by VIP(6-28)

The primary signaling pathway activated by VIP through VPAC1 and VPAC2 receptors is the adenylyl cyclase (AC) pathway. Upon agonist binding, the activated receptor couples to the stimulatory G-protein (Gs), leading to the activation of AC, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological effects of VIP.

VIP(6-28) acts as an antagonist by preventing this cascade. By competitively inhibiting the binding of VIP to the receptor, VIP(6-28) blocks the Gs-protein activation and the subsequent increase in intracellular cAMP levels.[1][5]

In addition to the cAMP pathway, VIP has been shown to modulate other signaling cascades, including the Phospholipase C (PLC) and Extracellular signal-Regulated Kinase (ERK) pathways. The antagonistic effect of VIP(6-28) on these pathways is less extensively characterized but is presumed to occur through the same mechanism of competitive inhibition at the receptor level.

Visualizing the VIP Signaling Pathway and its Antagonism by VIP(6-28)

Caption: VIP signaling cascade and its inhibition by VIP(6-28).

Quantitative Data

While VIP(6-28) is widely used as a VIP receptor antagonist, specific binding affinity values such as Ki or IC50 are not consistently reported across the literature. The available data primarily focuses on its functional antagonism of VIP-induced cAMP production.

| Parameter | Receptor | Cell Line/Tissue | Value | Reference |

| IC50 | VPAC1 | Human Odontoblast Cell Line | 10-100 nM (for inhibition of VIP-induced cAMP increase) | [6] |

| % Inhibition of VIP-stimulated cAMP increase | VPAC1 | Rat Superior Cervical Ganglion | 52% at 10 µM, 64% at 30 µM, 81% at 100 µM | [1] |

Note: The lack of standardized reporting of binding affinities for VIP(6-28) highlights the need for further quantitative characterization of this important pharmacological tool.

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of VIP(6-28) for VIP receptors using a radiolabeled VIP analog, such as [125I]-VIP.

Objective: To determine the inhibitory constant (Ki) of VIP(6-28) at VPAC1 receptors.

Materials:

-

Cells or membranes expressing the VPAC1 receptor (e.g., HT-29 cells)

-

[125I]-VIP (radioligand)

-

Unlabeled VIP (for determining non-specific binding)

-

VIP(6-28) (competitor)

-

Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates (e.g., Millipore Multiscreen)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: If using cell membranes, prepare them from cultured cells expressing the receptor of interest by homogenization and centrifugation. Resuspend the final membrane pellet in Binding Buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: [125I]-VIP + Binding Buffer

-

Non-specific Binding: [125I]-VIP + excess unlabeled VIP (e.g., 1 µM)

-

Competition: [125I]-VIP + varying concentrations of VIP(6-28)

-

-

Incubation: Add the cell membranes to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of VIP(6-28).

-

Determine the IC50 value (the concentration of VIP(6-28) that inhibits 50% of the specific binding of [125I]-VIP) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competitive binding assay.

cAMP Accumulation Assay

This protocol outlines a method to functionally assess the antagonistic activity of VIP(6-28) by measuring its effect on VIP-stimulated intracellular cAMP accumulation.

Objective: To determine the IC50 of VIP(6-28) for the inhibition of VIP-stimulated cAMP production.

Materials:

-

Cells expressing the VPAC1 receptor

-

Cell culture medium

-

VIP

-

VIP(6-28)

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.

-

Pre-treatment: Pre-incubate the cells with various concentrations of VIP(6-28) for a defined period (e.g., 15-30 minutes) in the presence of IBMX (to prevent cAMP degradation).

-

Stimulation: Add a fixed concentration of VIP (typically the EC50 concentration for cAMP production) to the wells and incubate for a further period (e.g., 10-15 minutes).

-

Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer from the cAMP assay kit.

-

cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP concentration as a function of the log concentration of VIP(6-28).

-

Determine the IC50 value (the concentration of VIP(6-28) that inhibits 50% of the VIP-stimulated cAMP production) from the dose-response curve using non-linear regression analysis.

-

Caption: Workflow for a cAMP accumulation assay.

ERK Phosphorylation Western Blot Assay

This protocol describes a method to investigate the effect of VIP(6-28) on VIP-induced ERK phosphorylation.

Objective: To determine if VIP(6-28) can block VIP-stimulated ERK1/2 phosphorylation.

Materials:

-

Cells expressing the VPAC1 receptor

-

Serum-free cell culture medium

-

VIP

-

VIP(6-28)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Pre-incubate the cells with or without VIP(6-28) for a specified time.

-

Stimulate the cells with VIP for a short period (e.g., 5-10 minutes).

-

Include unstimulated and VIP-only stimulated controls.

-

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the bound antibodies.

-

Re-probe the same membrane with the anti-total-ERK1/2 primary antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK and total-ERK.

-

Calculate the ratio of phospho-ERK to total-ERK for each condition to determine the effect of VIP and VIP(6-28) on ERK phosphorylation.

-

Caption: Workflow for an ERK phosphorylation Western blot assay.

Conclusion

VIP(6-28) is a valuable pharmacological tool for studying the physiological and pathological roles of the VIP signaling system. Its primary mechanism of action is the competitive antagonism of VIP receptors, most notably the VPAC1 receptor, leading to the inhibition of downstream signaling pathways such as the adenylyl cyclase/cAMP cascade. While its functional antagonistic properties are well-documented, a more comprehensive quantitative characterization of its binding affinities for VPAC1, VPAC2, and PAC1 receptors would further enhance its utility in research and drug development. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the intricate interactions between VIP(6-28) and its target GPCRs.

References

- 1. diasource.s3.eu-west-3.amazonaws.com [diasource.s3.eu-west-3.amazonaws.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Structural requirements for VIP interaction with specific receptors in human and rat intestinal membranes: effect of nine partial sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidetopharmacology.org [guidetopharmacology.org]

- 6. mdpi.com [mdpi.com]

endogenous role of VIP in sympathetic neurons

An In-depth Technical Guide to the Endogenous Role of Vasoactive Intestinal Peptide (VIP) in Sympathetic Neurons

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a significant modulatory role within the sympathetic nervous system. While classically associated with parasympathetic functions, VIP is endogenously expressed in a subset of sympathetic neurons and its expression is dramatically upregulated following neuronal injury. It acts as a potent neuromodulator, influencing synaptic transmission, neuronal excitability, and gene expression. Mechanistically, VIP binds to G protein-coupled receptors, primarily activating the adenylyl cyclase-cAMP-PKA signaling cascade, which leads to a range of electrophysiological and transcriptional effects. A key feature of VIP signaling in sympathetic neurons is a positive feedback loop where VIP promotes its own expression, particularly after axonal damage, suggesting a role in neuronal survival and regeneration. This guide provides a comprehensive overview of the expression, signaling, and functional roles of endogenous VIP in sympathetic neurons, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

VIP Expression, Localization, and Regulation

Vasoactive Intestinal Peptide is not ubiquitously expressed in all sympathetic neurons but is found in specific subpopulations and is subject to dynamic regulation.

-

Basal Expression: In normal adult mammals, low levels of VIP and its co-transcribed peptide, Peptide Histidine Isoleucine (PHI), are localized in nerve processes and a few neuronal cell bodies within sympathetic ganglia, such as the rat superior cervical ganglion (SCG).[1] In human lumbar sympathetic ganglia, VIP immunoreactivity is observed in cholinergic neurons and nerve fibers.[2] These VIP-containing nerve terminals appear to primarily innervate the cholinergic subpopulation of sympathetic neurons.[2]

-

Regulation by Injury: The most striking feature of VIP expression in the sympathetic nervous system is its dramatic upregulation following nerve injury. Axotomy or explantation of the rat SCG leads to a significant increase in the content of both VIP and its corresponding mRNA.[1][3][4][5] This injury-induced expression is partly driven by the release of cytokines from the gp130 family, such as leukemia inhibitory factor (LIF), from non-neuronal cells at the injury site and within the ganglion.[1][6] Cytokines that signal through receptors containing the LIFRβ subunit are essential for this developmental and injury-induced VIP expression.[7]

-

Autocrine/Paracrine Regulation: A crucial mechanism for sustaining elevated VIP levels after injury is a positive feedback loop. VIP released from injured neurons can act on its own receptors in an autocrine or paracrine fashion to further enhance its own gene expression.[1][3][8] This process is mediated by the cAMP signaling pathway, as the VIP gene contains a functional cAMP response element (CRE).[1][3][4][5]

VIP Receptors and Signaling Pathways

VIP exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of sympathetic neurons.

-

Receptor Subtypes: The primary receptors for VIP are VPAC1 and VPAC2.[9][10] Both receptors bind VIP and the related peptide Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) with high affinity.[10] Sympathetic neurons also express the PACAP-selective PAC1 receptor.[1][6]

-

Primary Signaling Cascade: Adenylyl Cyclase Pathway: The canonical signaling pathway for VIP in sympathetic neurons involves the activation of the adenylyl cyclase (AC) cascade. Upon ligand binding, VPAC receptors preferentially couple to the Gαs protein, which activates AC.[10] This leads to the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[1][10] This pathway is central to both the electrophysiological effects and the regulation of gene expression by VIP.

-

Secondary Signaling Pathways: Evidence also suggests that VIP receptors can couple to other G proteins, such as Gαq or Gαi, to activate the Phospholipase C (PLC) pathway.[10][11][12] This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation.

Below is a diagram illustrating the primary signaling pathways activated by VIP in a sympathetic neuron.

Caption: VIP signaling pathways in a sympathetic neuron.

Physiological Effects of VIP on Sympathetic Neurons

VIP acts as a potent neuromodulator, altering both the electrical properties and synaptic output of sympathetic neurons.

Electrophysiological Effects

Application of VIP to sympathetic ganglia elicits a slow, prolonged depolarization of the neuronal membrane.[13][14] This depolarization enhances the excitability of postganglionic neurons, making them more likely to fire action potentials in response to other inputs.[15] In studies on guinea-pig inferior mesenteric ganglion neurons, this depolarization was sometimes associated with a decrease in membrane resistance and other times with an increase, suggesting effects on multiple ion channels.[14][15]

Modulation of Synaptic Transmission

VIP has been shown to presynaptically enhance cholinergic synaptic transmission between sympathetic neurons in culture.[16] It increases the amplitude of fast excitatory postsynaptic potentials (fast EPSPs) by augmenting the release of acetylcholine (ACh) from the presynaptic terminal.[16] This effect is independent of postsynaptic nicotinic receptor sensitivity.[16] Furthermore, VIP selectively facilitates muscarinic excitatory mechanisms in the cat superior cervical ganglion.[13]

Data Presentation

The following tables summarize quantitative data from key studies on the effects of VIP on sympathetic neurons.

Table 1: Electrophysiological Effects of VIP

| Parameter | Species/Preparation | VIP Concentration | Observed Effect | Reference |

| Fast EPSP Amplitude | Cultured Rat Sympathetic Neurons | 0.2 - 0.8 µM | Reversible, dose-dependent increase | [16] |

| Membrane Potential | Cat Superior Cervical Ganglion (in vitro) | 0.03 - 0.12 nmol | Dose-dependent, prolonged depolarization (3-15 min) | [13] |

| Membrane Potential | Guinea-Pig Inferior Mesenteric Ganglion | 10 - 75 µM | Depolarization averaging 8.6 ± 0.4 mV in 67% of neurons | [14] |

| Membrane Conductance | Cultured Rat Sympathetic Neurons | 0.2 - 0.8 µM | Increased conductance | [16] |

Table 2: VIP-Induced Changes in Gene Expression and Signaling

| Parameter Measured | Preparation | Treatment | Fold/Percent Change vs. Control | Reference |

| cAMP Levels | Adult Rat SCG Explants | 10 µM VIP | ~4-fold increase | [1] |

| PKA Activity | Adult Rat SCG Explants | 10 µM VIP | 2.3-fold increase | [1] |

| VIP Immunoreactivity | Adult Rat SCG Explants | 10 µM Secretin or Forskolin | 62% increase | [1] |

| PHI Immunoreactivity | Adult Rat SCG Explants | 10 µM VIP or Secretin | 90% increase | [1] |

| VIP-PHI mRNA | Neuron-enriched cultures | 10 µM VIP | Significant increase (inhibited by 60% with VIP₆₋₂₈) | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol: Primary Culture of Sympathetic Neurons

This protocol is adapted from studies on rat superior cervical ganglia (SCG).[1][16]

-

Dissection: Superior cervical ganglia are dissected from neonatal or adult Sprague Dawley rats under sterile conditions.

-

Dissociation (for dissociated cultures): Ganglia are enzymatically treated with a mixture of collagenase and dispase, followed by gentle mechanical trituration to obtain a single-cell suspension.

-

Plating: Cells are plated on culture dishes pre-coated with a suitable substrate (e.g., collagen or poly-L-lysine).

-

Culture Medium: Cells are maintained in a nutrient-rich medium such as F-12, often supplemented with serum, nerve growth factor (NGF), and antimitotic agents (like cytosine arabinoside) to suppress the proliferation of non-neuronal cells.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Explant Culture: For explant cultures, whole ganglia are placed directly onto the coated culture surface and maintained in a defined medium, allowing for the study of the ganglion as a whole unit.[1]

Protocol: Intracellular Electrophysiological Recording

This protocol describes the method used to measure VIP's effects on membrane potential and synaptic transmission.[14][16]

-

Preparation: A cultured sympathetic neuron or an isolated sympathetic ganglion is placed in a recording chamber on the stage of an inverted microscope.

-

Perfusion: The preparation is continuously superfused with a physiological saline solution (e.g., Krebs solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 35-37°C.

-

Microelectrode Impalement: A sharp glass microelectrode (filled with 3 M KCl, resistance 50-100 MΩ) is used to impale a single sympathetic neuron.

-

Recording: A high-impedance amplifier (e.g., Axoclamp) is used to record the resting membrane potential, action potentials, and postsynaptic potentials. Data is digitized and stored for offline analysis.

-

Drug Application: VIP and other pharmacological agents are applied to the bath via the perfusion system or locally via pressure ejection from a micropipette.

-

Data Analysis: Changes in resting membrane potential, input resistance (measured by injecting small hyperpolarizing current pulses), and the amplitude/frequency of synaptic potentials are quantified before, during, and after drug application.

Protocol: cAMP Radioimmunoassay (RIA)

This method quantifies changes in intracellular cAMP levels following VIP stimulation.[1]

-

Cell Treatment: Sympathetic ganglia explants or cultured neurons are pre-incubated with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes to prevent cAMP degradation.

-

Stimulation: The preparation is then stimulated with VIP or other agents (e.g., forskolin) for a defined period (e.g., 30 minutes).

-

Lysis: The reaction is stopped by adding ice-cold acid (e.g., trichloroacetic acid or HCl). The ganglia/cells are homogenized.

-

Extraction: The homogenate is centrifuged, and the supernatant containing cAMP is collected and acetylated to increase assay sensitivity.

-

Assay: The amount of cAMP in the sample is determined using a commercial RIA kit, which involves competitive binding between the sample cAMP and a fixed amount of ¹²⁵I-labeled cAMP for a limited amount of anti-cAMP antibody.

-

Quantification: Radioactivity is measured in a gamma counter. A standard curve is generated, and cAMP levels in the samples are calculated and typically normalized to total protein content.

Visualized Workflows and Relationships

Workflow for Investigating VIP's Role in Nerve Injury

The following diagram outlines a typical experimental workflow to study the positive feedback regulation of VIP after neuronal injury.

Caption: Experimental workflow for studying VIP autoregulation.

Logical Diagram: VIP Positive Feedback Loop

This diagram illustrates the positive feedback mechanism that amplifies VIP expression following neuronal damage.

Caption: VIP positive feedback loop after neuronal injury.

Implications for Drug Development

The multifaceted role of VIP in sympathetic neurons presents several avenues for therapeutic exploration:

-

Neuroprotection and Regeneration: The potent induction of VIP after nerve injury and its proposed function as a neurotrophic factor suggest that VIP receptor agonists could be valuable for promoting nerve repair and regeneration following peripheral nerve damage.[1][8]

-

Modulation of Sympathetic Tone: Given VIP's ability to depolarize sympathetic neurons and facilitate cholinergic transmission, targeting VIP pathways could offer a novel way to modulate sympathetic outflow. This could be relevant in conditions characterized by sympathetic dysfunction.

-

Pain and Inflammation: After injury, VIP-expressing sympathetic fibers may play a role in regulating local blood flow and pathophysiological processes in nerve and dorsal spinal cord.[17] Modulating this system could have implications for treating neuropathic pain and neurogenic inflammation.

Conclusion

Endogenous VIP is a critical, dynamically regulated neuromodulator in the sympathetic nervous system. While expressed at low levels under basal conditions, its expression and release are profoundly increased by neuronal injury, where it initiates a positive feedback loop to sustain its own production. Through activation of cAMP-dependent pathways, VIP enhances neuronal excitability, facilitates synaptic transmission, and likely contributes to neuroprotective and regenerative processes. The detailed understanding of these mechanisms provides a solid foundation for further research and the development of novel therapeutic strategies targeting the VIP system for neurological disorders.

References

- 1. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vasoactive intestinal peptide (VIP)-like immunoreactivity in the human sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury | Journal of Neuroscience [jneurosci.org]

- 4. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury | Journal of Neuroscience [jneurosci.org]

- 5. Vasoactive intestinal peptide enhances its own expression in sympathetic neurons after injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VIP and PACAP: neuropeptide modulators of CNS inflammation, injury, and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury | Journal of Neuroscience [jneurosci.org]

- 9. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Vasoactive intestinal peptide produces long-lasting changes in neural activity in the suprachiasmatic nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Vasoactive intestinal peptide excites GnRH neurons via KCa3.1, a potential player in the slow afterhyperpolarization current [frontiersin.org]

- 13. Depolarization and muscarinic excitation induced in a sympathetic ganglion by vasoactive intestinal polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The electrophysiological effects of vasoactive intestinal polypeptide in the guinea-pig inferior mesenteric ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The electrophysiological effects of vasoactive intestinal polypeptide in the guinea-pig inferior mesenteric ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vasoactive intestinal polypeptide presynaptically enhances the synaptic transmission in cultured sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studies of vasoactive intestinal polypeptide expression in injured peripheral neurons using capsaicin, sympathectomy and mf mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Use of VIP(6-28)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide range of physiological processes, including neurotransmission, immune regulation, and cell growth and differentiation.[1] Its actions are mediated through two G protein-coupled receptors, VPAC1 and VPAC2. VIP(6-28) is a truncated form of VIP that acts as a competitive antagonist at these receptors. By blocking the binding of VIP, VIP(6-28) serves as an invaluable tool for in vitro studies aimed at elucidating the biological functions of the VIP signaling pathway.

These application notes provide detailed protocols for the in vitro use of VIP(6-28) to investigate its antagonistic effects on VIP-mediated cellular responses. The primary mechanism of action of VIP(6-28) is the inhibition of VIP-induced adenylyl cyclase activation, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2][3]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of VIP(6-28) from various in vitro studies.

Table 1: Inhibition of VIP-Induced cAMP Increase in Superior Cervical Ganglion (SCG) Cultures

| VIP(6-28) Concentration (µM) | VIP Concentration (µM) | Percent Inhibition of cAMP Increase | Reference |

| 10 | 10 | 52% | [2][4] |

| 30 | 10 | 64% | [2][4] |

| 100 | 10 | 81% | [2][4] |

Table 2: Inhibition of VIP-Induced cAMP Increase in Human Odontoblast Cell Line

| VIP(6-28) Concentration (nM) | VIP Concentration (nM) | Percent Suppression of cAMP Increase | Reference |

| 10 | 1 | 33.6% (to 66.4 ± 5.48%) | [5] |

| 100 | 1 | 44.2% (to 55.8 ± 14.2%) | [5] |

Table 3: Inhibition of VIP-Induced VIP-PHI mRNA Expression in Neuron-Enriched Cultures

| VIP(6-28) Concentration (µM) | VIP Concentration (µM) | Treatment | Percent Inhibition of VIP-stimulated mRNA increase | Reference |

| 100 | 10 | VIP + VIP(6-28) | 61% | [4][6] |

Experimental Protocols

Protocol 1: Inhibition of VIP-Stimulated cAMP Accumulation in Cell Culture

This protocol is designed to assess the antagonistic effect of VIP(6-28) on VIP-induced cAMP production in cultured cells, such as neuronal cells or cell lines expressing VIP receptors.[2][4][5]

Materials:

-

Cells of interest (e.g., superior cervical ganglion neurons, human odontoblast cell line)

-

Cell culture medium (e.g., F-12 defined medium)

-

VIP(6-28) (powder, to be reconstituted)

-

Vasoactive Intestinal Peptide (VIP)

-

Phosphodiesterase inhibitor (e.g., 500 µM IBMX)

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 24-well or 48-well plates) and culture until they reach the desired confluency.

-

Reagent Preparation:

-

Prepare a stock solution of VIP(6-28) in sterile water or an appropriate buffer.

-

Prepare a stock solution of VIP in sterile water or an appropriate buffer.

-

Prepare the culture medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

-

-

Pre-incubation with VIP(6-28):

-

Aspirate the culture medium from the cells.

-

Wash the cells once with warm PBS.

-

Add the medium containing the phosphodiesterase inhibitor and pre-incubate for 30 minutes at 37°C.[2][4]

-

During the last 5-30 minutes of this pre-incubation, add different concentrations of VIP(6-28) (e.g., 10 nM, 100 nM, 10 µM, 30 µM, 100 µM) to the respective wells.[2][4][5] Include a "vehicle control" group without VIP(6-28).

-

-

VIP Stimulation:

-

Incubation: Incubate the cells for an additional 30 minutes at 37°C.[2][4]

-

Cell Lysis and cAMP Measurement:

-

Aspirate the medium.

-

Lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

Measure the intracellular cAMP levels according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the concentration of cAMP in each sample.

-

Normalize the data to the protein concentration if necessary.

-

Express the results as a percentage of the cAMP response induced by VIP alone.

-

Protocol 2: Inhibition of VIP-Mediated Gene Expression

This protocol outlines the methodology to determine the effect of VIP(6-28) on VIP-induced changes in target gene expression, such as the upregulation of VIP-PHI mRNA.[4][7]

Materials:

-

Neuron-enriched cultures or other relevant cell types

-

Culture medium and supplements

-

VIP(6-28)

-

VIP

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix and primers for the gene of interest and a housekeeping gene

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells in appropriate culture dishes.

-

Pre-incubate the cells with VIP(6-28) (e.g., 100 µM) for 30 minutes.[4]

-

Add VIP (e.g., 10 µM) to the culture medium and incubate for an extended period (e.g., 24-48 hours) to allow for changes in gene expression.[4]

-

Include appropriate controls: vehicle, VIP alone, and VIP(6-28) alone.

-

-

RNA Extraction:

-

At the end of the incubation period, harvest the cells.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the target gene (e.g., VIP-PHI) and a housekeeping gene (for normalization).

-

Run the qPCR reaction in triplicate for each sample.

-

-

Data Analysis:

-

Calculate the relative expression of the target gene using the ΔΔCt method.

-

Compare the gene expression levels between the different treatment groups.

-

Mandatory Visualizations

Signaling Pathways

References

- 1. Vasoactive intestinal peptide: a neuropeptide with pleiotropic immune functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury | Journal of Neuroscience [jneurosci.org]

- 7. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury | Journal of Neuroscience [jneurosci.org]

Application Notes and Protocols: The Use of VIP(6-28) in Osteoarthritis Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide range of biological activities, including immunomodulatory and anti-inflammatory effects. In the context of osteoarthritis (OA), a degenerative joint disease characterized by cartilage breakdown and inflammation, the role of VIP and its derivatives is a subject of ongoing investigation. Contradictory reports exist, with some studies suggesting a pro-inflammatory and pain-sensitizing role for VIP in OA, while others indicate protective and anti-inflammatory functions.[1]

This document provides detailed application notes and protocols for the use of VIP(6-28), a competitive antagonist of VIP receptors (VPAC1 and VPAC2), in both in vitro and in vivo models of osteoarthritis research. These guidelines are intended to assist researchers in designing and executing experiments to explore the therapeutic potential and mechanism of action of VIP(6-28) in OA.

Mechanism of Action

VIP(6-28) competitively inhibits the binding of VIP to its receptors, thereby blocking downstream signaling pathways. The therapeutic rationale for using VIP(6-28) in OA models often stems from studies suggesting that excess VIP in the joint contributes to pain and inflammation. By antagonizing VIP receptors, VIP(6-28) has been shown to reduce nociception and potentially modulate the inflammatory cascade within the joint.[1][2]

Key signaling pathways implicated in the action of VIP and potentially modulated by VIP(6-28) in the context of arthritis include the NF-κB pathway.[3][4] VIP has been shown to inhibit the NF-κB signaling pathway, which is a central regulator of inflammatory responses and is activated in OA.[3] Therefore, the effects of VIP(6-28) may involve a complex interplay with this and other inflammatory pathways.

Data Presentation: Quantitative Effects of VIP(6-28) and VIP in OA Models

The following tables summarize the quantitative data from studies investigating the effects of VIP and its antagonist, VIP(6-28), in various osteoarthritis research models.

Table 1: In Vivo Efficacy of VIP(6-28) in a Rat Model of Osteoarthritis

| Parameter | Animal Model | Treatment | Dosage/Concentration | Outcome | Reference |

| Afferent Firing Rate (Normal Rotation) | MIA-induced OA in Wistar rats | Intra-articular VIP(6-28) | Not specified | Up to 45% reduction | [2] |

| Afferent Firing Rate (Hyper-rotation) | MIA-induced OA in Wistar rats | Intra-articular VIP(6-28) | Not specified | Up to 34% reduction | [2] |

| Hindlimb Incapacitance | MIA-induced OA in rats | Single intra-articular injection of VIP(6-28) | Not specified | Diminished incapacitance | [5] |

| Paw Withdrawal Threshold | MIA-induced OA in rats | Single intra-articular injection of VIP(6-28) | Not specified | Increased threshold | [5] |

Table 2: Effects of VIP Gene Therapy in a Rat Model of Osteoarthritis

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Serum TNF-α | Modified Hulth method-induced OA in SD rats | Intra-articular pcDNA3.1+/VIP plasmid | Significantly decreased | [3] |

| Serum IL-2 | Modified Hulth method-induced OA in SD rats | Intra-articular pcDNA3.1+/VIP plasmid | Significantly decreased | [3] |

| Serum IL-4 | Modified Hulth method-induced OA in SD rats | Intra-articular pcDNA3.1+/VIP plasmid | Significantly increased | [3] |

| Serum VIP | Modified Hulth method-induced OA in SD rats | Intra-articular pcDNA3.1+/VIP plasmid | Increased from 29.5 ± 12.4 pg/mL to 57.6 ± 10.1 pg/mL | [3] |

Table 3: In Vitro Effects of VIP on Synoviocytes from an OA Rat Model

| Parameter | Cell Model | Treatment | Outcome | Reference |

| Proliferation | Synoviocytes from OA rats | Transfection with VIP plasmid | Reduced proliferation | [3] |

| Collagen II Protein Expression | Synoviocytes from OA rats | Transfection with VIP plasmid | Remarkably up-regulated | [3] |

| OPG Protein Expression | Synoviocytes from OA rats | Transfection with VIP plasmid | Remarkably up-regulated | [3] |

| TNF-α Protein Expression | Synoviocytes from OA rats | Transfection with VIP plasmid | Significantly down-regulated | [3] |

| IL-2 Protein Expression | Synoviocytes from OA rats | Transfection with VIP plasmid | Significantly down-regulated | [3] |

| MMP-13 Protein Expression | Synoviocytes from OA rats | Transfection with VIP plasmid | Significantly down-regulated | [3] |

| ADAMTS-5 Protein Expression | Synoviocytes from OA rats | Transfection with VIP plasmid | Significantly down-regulated | [3] |

| p-p65 Protein Expression | Synoviocytes from OA rats | Transfection with VIP plasmid | Decreased | [3] |

| p-IκBα Protein Expression | Synoviocytes from OA rats | Transfection with VIP plasmid | Increased | [3] |

Experimental Protocols

In Vivo Model: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats

This model chemically induces chondrocyte death and subsequent cartilage degradation, mimicking the pathological changes observed in human OA.

Objective: To evaluate the effect of intra-articularly administered VIP(6-28) on joint nociception and pain-related behaviors.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Sodium monoiodoacetate (MIA)

-

VIP(6-28)

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Insulin syringes with 27-30G needles

-

Equipment for behavioral testing (e.g., incapacitance tester, von Frey filaments)

-

Electrophysiology recording setup

Protocol:

-

Induction of OA:

-

Treatment Administration:

-

After the 14-day recovery period, re-anesthetize the animals.

-

Administer a single intra-articular injection of VIP(6-28) at the desired dose, dissolved in a suitable vehicle (e.g., sterile saline). A control group should receive the vehicle alone.

-

-

Assessment of Nociception (Electrophysiology):

-

Perform electrophysiological recordings from the knee joint primary afferents.

-

Measure the firing rate in response to normal and noxious hyper-rotation of the joint before and after the administration of VIP(6-28).[2]

-

-

Assessment of Pain-Related Behavior:

-

Hindlimb Weight Bearing (Incapacitance): Measure the distribution of weight between the hindlimbs using an incapacitance tester at baseline and at various time points after treatment.

-

Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with von Frey filaments applied to the plantar surface of the ipsilateral hind paw.[5]

-

In Vitro Model: Primary Synoviocyte Culture and Transfection

This model allows for the investigation of the direct effects of VIP/VIP(6-28) on synovial cells, which play a crucial role in the inflammatory processes of OA.

Objective: To determine the effect of VIP (or VIP(6-28)) on the expression of inflammatory and catabolic markers in synoviocytes from an OA model.

Materials:

-

Synovial tissue from OA model rats (e.g., MIA or Hulth method-induced)

-

Collagenase type II

-

DMEM/F12 medium supplemented with FBS, penicillin, and streptomycin

-

Plasmids (e.g., pcDNA3.1+/VIP) and transfection reagent

-

Reagents for Western blotting and ELISA

-

Cell proliferation assay kit (e.g., BrdU)

Protocol:

-

Isolation and Culture of Synoviocytes:

-

Aseptically harvest synovial tissue from the knee joints of OA and sham-operated rats.

-

Mince the tissue and digest with collagenase type II solution to isolate synoviocytes.

-

Culture the isolated cells in complete medium at 37°C in a humidified 5% CO2 incubator.

-

Use cells at passages 3-5 for experiments to ensure a homogenous population of fibroblast-like synoviocytes.[3]

-

-

Treatment (Transfection or Direct Application):

-

For gene therapy studies, transfect the synoviocytes with a VIP-expressing plasmid (e.g., pcDNA3.1+/VIP) using a suitable transfection reagent.[3]

-

For direct antagonist studies, treat the cultured synoviocytes with different concentrations of VIP(6-28) for a specified duration. A pro-inflammatory stimulus (e.g., IL-1β or LPS) can be used to mimic the OA microenvironment.

-

-

Analysis of Cellular Responses:

-

Cell Proliferation: Measure cell proliferation using a BrdU assay or similar method.[3]

-

Protein Expression: Analyze the expression levels of key proteins (e.g., Collagen II, OPG, MMP-13, ADAMTS-5, p-p65, p-IκBα) in cell lysates by Western blotting.[3]

-

Cytokine Secretion: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-2) in the culture supernatant by ELISA.[3]

-

Visualizations

Caption: Proposed signaling pathway of VIP and its antagonist VIP(6-28) in OA.

Caption: Experimental workflow for in vivo studies using VIP(6-28) in an OA model.

Caption: Experimental workflow for in vitro studies using VIP(6-28).

Conclusion

The use of VIP(6-28) in osteoarthritis research models provides a valuable tool to dissect the complex role of the VIP signaling pathway in the pathogenesis of this disease. The provided protocols and data offer a framework for researchers to investigate the potential of VIP receptor antagonism as a therapeutic strategy for OA, particularly in the context of pain and inflammation. Given the conflicting reports on the role of VIP, careful experimental design and comprehensive endpoint analysis are crucial to accurately interpret the effects of VIP(6-28) in OA.

References

- 1. Role of vasoactive intestinal peptide in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiological evidence that the vasoactive intestinal peptide receptor antagonist VIP6-28 reduces nociception in an animal model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasoactive intestinal peptide alleviates osteoarthritis effectively via inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective effect of vasoactive intestinal peptide on bone destruction in the collagen-induced arthritis model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vasoactive intestinal peptide (VIP) is a modulator of joint pain in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bovine VIP(6-28) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine Vasoactive Intestinal Peptide (VIP) (6-28) is a C-terminal fragment of the full-length VIP, a 28-amino acid neuropeptide. This fragment acts as a potent and specific antagonist of VIP receptors, primarily VPAC1 and VPAC2. By competitively binding to these receptors, bovine VIP(6-28) effectively blocks the downstream signaling cascades initiated by endogenous VIP. This makes it a valuable tool for studying the physiological and pathophysiological roles of VIP in various systems, including the gastrointestinal, cardiovascular, and central nervous systems. Its antagonistic properties are particularly relevant in research focused on inflammation, smooth muscle relaxation, and neurotransmission.

Data Presentation

The following table summarizes the key quantitative data for bovine VIP(6-28).

| Property | Value | Source(s) |

| Molecular Weight | ~2816.3 g/mol | [1] |

| Solubility in Water | Up to 20 mg/mL | [1] |

| Storage (Lyophilized) | -20°C for up to 1 year; desiccate | [2][3] |

| Storage (in Solution) | -20°C for up to 1 month; -80°C for up to 6 months. Avoid freeze-thaw cycles. | [2] |

| Solution Stability | Solutions are unstable; prepare fresh for optimal performance. | [4] |

| pH Stability | Stable in acidic to neutral solutions (pH ≤ 7); unstable in basic solutions. | [1][5] |

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Bovine VIP(6-28)

This protocol outlines the steps for reconstituting the lyophilized peptide to prepare a stock solution.

Materials:

-

Bovine VIP(6-28) lyophilized powder

-

Sterile, nuclease-free water (primary solvent)

-

0.1% Acetic acid in sterile water (alternative solvent for basic peptides)

-

Dimethyl sulfoxide (DMSO) (alternative solvent for hydrophobic peptides)

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect peptide stability.

-

Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

-

Solvent Selection:

-

Primary Choice: For most applications, sterile, nuclease-free water is the recommended solvent. Bovine VIP(6-28) is readily soluble in water.[1]

-

Alternative for Basic Peptides: If the peptide proves difficult to dissolve in water, a dilute solution of acetic acid (e.g., 0.1%) can be used.

-

Alternative for Hydrophobic Peptides: For highly hydrophobic preparations, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer. Note that DMSO can have effects in biological assays, so the final concentration should be kept to a minimum (typically <0.5%).

-

-

Reconstitution:

-

Carefully add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

-

Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation.

-

-

Aliquoting and Storage:

-

Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can degrade the peptide.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

-

Crucially, it is highly recommended to prepare solutions fresh for each experiment due to their inherent instability. [4]

-

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the stock solution to prepare working concentrations for use in cell culture experiments.

Materials:

-

Reconstituted bovine VIP(6-28) stock solution

-

Sterile cell culture medium or appropriate assay buffer (e.g., PBS, HBSS)

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Thawing: Thaw a single aliquot of the bovine VIP(6-28) stock solution at room temperature or on ice.

-

Dilution:

-

Perform serial dilutions of the stock solution with the appropriate sterile cell culture medium or assay buffer to achieve the desired final working concentration.

-

For example, to prepare a 10 µM working solution from a 1 mg/mL (~355 µM) stock solution, you would perform a 1:35.5 dilution.

-

-

Application: Add the diluted peptide to your cell cultures as required by your experimental design.

-

Discard Unused Solution: It is best practice to discard any unused portion of the thawed stock solution and the prepared working solutions to ensure the use of a consistently potent antagonist in subsequent experiments.

Mandatory Visualizations

Caption: Workflow for dissolving and storing bovine VIP(6-28).

Caption: Antagonistic action of bovine VIP(6-28) on the VIP signaling pathway.

References

- 1. A study of the chemical and biological stability of vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. China VIP(6-28)(human rat porcine bovine)/69698-54-0 /GT Peptide/Peptide Supplier Manufacturer and Supplier | Go Top [gtpeptide.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols for In Vivo Delivery of Peptide Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide antagonists have emerged as a promising class of therapeutics due to their high specificity and potency.[1][2] However, their translation into clinical applications is often hindered by challenges related to in vivo delivery, including poor stability against enzymatic degradation, low permeability across biological membranes, and rapid clearance.[1][3][4] This document provides an overview of current and emerging in vivo delivery strategies for peptide antagonists, complete with comparative data and detailed experimental protocols to guide researchers in this field. The primary goal of these delivery systems is to protect the peptide from degradation and deliver it efficiently to the target site.[4]

Nanoparticle-Based Delivery Systems

Nanoparticles serve as versatile carriers for peptide antagonists, protecting them from enzymatic degradation and enabling targeted delivery.[5][6][7] Various materials, including polymers, lipids, and inorganic compounds, are used to fabricate these nanoparticles.[6][8]

Overview and Key Data

Peptide-nanoparticle conjugates have been shown to be effective in various disease models.[5] For instance, a CD147 antagonist peptide (AP9) conjugated to nanoparticles demonstrated significant therapeutic potential in a mouse model of ischemic stroke.[5] These nanoparticles can be designed to specifically bind to targets, such as CD147 in brain endothelial cells, enhancing local drug concentration.[5]

Table 1: Examples of Nanoparticle-Based Delivery of Peptide Antagonists

| Peptide Antagonist | Target | Delivery System | Animal Model | Key Quantitative Results | Reference |

| CD147 Antagonist Peptide-9 (AP9) | CD147 | Maleimide-linked Nanoparticles (~40 nm) | Mouse (tMCAO model of ischemic stroke) | 2.5 mg/kg I.V. administration significantly reduced brain infarct size. | [5] |

| Doxorubicin (loaded) | Cancer Cells | pHLIP-conjugated iron-based nanoparticles | Mouse (drug-resistant MCF-7 tumor) | 91% tumor growth inhibition over 30 days. | [9] |

| Gemcitabine (loaded) | Cancer Cells | pHLIP-conjugated iron-based nanoparticles | Mouse | 91% tumor growth inhibition. | [9] |

Protocol: Formulation and In Vivo Administration of Peptide-Conjugated Nanoparticles